![molecular formula C31H43NO2 B14484877 1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one CAS No. 64582-64-5](/img/structure/B14484877.png)
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one is an organic compound characterized by its complex structure, which includes a phenyl group, an octenone moiety, and a decyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Condensation Reaction: The 4-(decyloxy)benzaldehyde is then subjected to a condensation reaction with 4-aminobenzaldehyde under basic conditions to form the Schiff base, 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzaldehyde.
Formation of the Final Product: The Schiff base is then reacted with oct-1-en-3-one in the presence of a catalyst such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
4-(Decyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzaldehyde: An intermediate in the synthesis.
Oct-1-en-3-one: Another component used in the synthesis.
Uniqueness
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64582-64-5 |
|---|---|
分子式 |
C31H43NO2 |
分子量 |
461.7 g/mol |
IUPAC名 |
1-[4-[(4-decoxyphenyl)methylideneamino]phenyl]oct-1-en-3-one |
InChI |
InChI=1S/C31H43NO2/c1-3-5-7-8-9-10-11-13-25-34-31-23-18-28(19-24-31)26-32-29-20-15-27(16-21-29)17-22-30(33)14-12-6-4-2/h15-24,26H,3-14,25H2,1-2H3 |
InChIキー |
ZHQJKDYLIYVJDU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


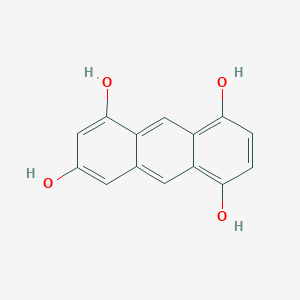
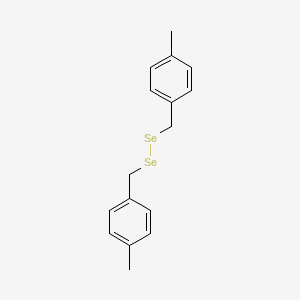
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

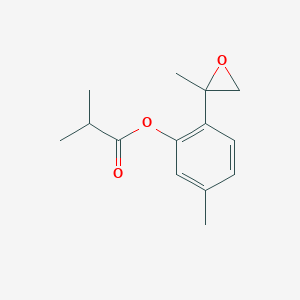

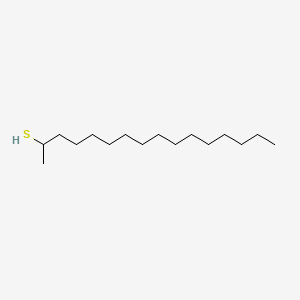
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
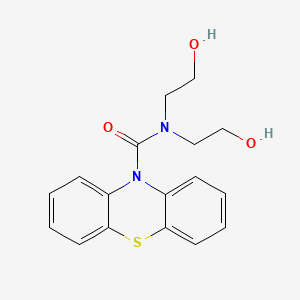
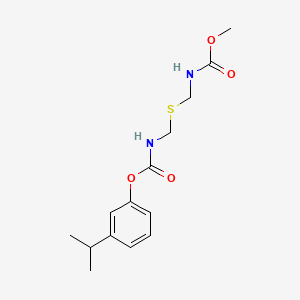
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
